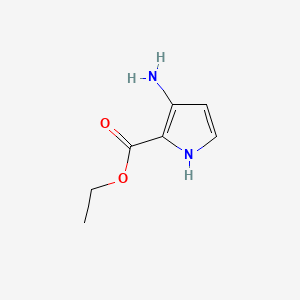

ethyl 3-amino-1H-pyrrole-2-carboxylate

Description

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a cornerstone of medicinal chemistry. mdpi.com These compounds are exceptionally diverse and are found in over 85-90% of all biologically active chemical entities and approved drugs. nih.govresearchgate.net Their prevalence stems from their structural versatility and their ability to serve as scaffolds for designing novel therapeutic agents. mdpi.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur significantly influences a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.govnih.gov These properties are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov

The advancement of synthetic methodologies, including metal-catalyzed reactions, has greatly expanded the variety of accessible functionalized heterocyclic compounds, which is crucial for the modern drug discovery process. rsc.orgrsc.org Many heterocyclic compounds are also derived from natural sources, providing a rich reservoir of lead structures for medicinal chemists. nih.gov Consequently, heterocycles are integral to the development of a wide array of pharmaceuticals, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antidiabetic agents.

The Pyrrole (B145914) Scaffold as a Privileged Structure in Bioactive Molecules

Among the vast landscape of heterocyclic compounds, the pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—is recognized as a "privileged scaffold." scispace.combiolmolchem.com This designation signifies its recurring presence in numerous biologically active compounds, highlighting its importance in the design of new drugs. nih.govnih.gov The pyrrole framework is a key component in a multitude of natural products and synthetic pharmaceuticals that exhibit a broad spectrum of biological activities. biolmolchem.comresearchgate.net These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. scispace.comresearchgate.net The synthetic versatility of the pyrrole ring allows for the strategic placement of various functional groups, enabling the fine-tuning of its pharmacological profile. mdpi.com

The significance of the pyrrole nucleus is underscored by its presence in several blockbuster drugs, demonstrating its value in medicinal chemistry. nih.govrsc.org Researchers continue to explore pyrrole and its fused derivatives to develop new therapeutic agents, often using it as a foundational structure for creating molecules with enhanced potency and selectivity towards specific biological targets. nih.govnih.gov

The pyrrole scaffold is a ubiquitous structural motif found in a vast array of natural products from both terrestrial and marine organisms. rsc.orgchim.it It forms the core of some of the most fundamental molecules of life, including the porphyrins in heme (a component of hemoglobin), chlorophylls, and vitamin B12, as well as bile pigments like bilirubin. scispace.comwikipedia.orgscitechnol.com

Beyond these primary metabolites, the pyrrole ring is a central feature in many secondary metabolites with potent biological activities. chim.itwikipedia.org Marine environments, in particular, are a rich source of pyrrole-containing natural products. mdpi.com Examples include:

Prodigiosin alkaloids , such as prodigiosin, which are tripyrrolic compounds isolated from bacteria like Serratia marcescens and have demonstrated immunosuppressive and anticancer properties. rsc.org

Pyrrole-imidazole alkaloids , a large family of marine natural products, with oroidin (B1234803) being a parent member. rsc.org

Lamellarins , which are 3,4-diarylated pyrrole-2-carboxylic acid derivatives isolated from marine organisms and exhibit a range of activities, including cytotoxicity against cancer cells. chim.itpsu.edu

Agelastatin A , a cytotoxic agent derived from a marine sponge, which contains a brominated pyrrole ring. chim.it

Marinopyrroles , isolated from marine Streptomyces, are known for their potent activity against methicillin-resistant bacteria. rsc.orgresearchgate.net

The structural diversity and significant bioactivity of these natural products continue to inspire the synthesis of new therapeutic agents. rsc.org

Table 1: Examples of Natural Products Containing Pyrrole Moieties

| Natural Product | Source Organism (Typical) | Key Structural Feature | Noted Biological Activity |

|---|---|---|---|

| Heme | Various (component of hemoglobin) | Porphyrin (tetrapyrrole macrocycle) | Oxygen transport |

| Chlorophyll | Plants, algae, cyanobacteria | Chlorin (dihydroporphyrin) | Photosynthesis |

| Vitamin B12 | Bacteria | Corrin (tetrapyrrole macrocycle) | Essential nutrient, cofactor |

| Prodigiosin | Serratia marcescens (bacterium) | Tripyrrolic structure | Immunosuppressive, anticancer |

| Lamellarin O | Marine ascidians | 3,4-Diaryl-pyrrole-2-carboxylic acid | Cytotoxic |

| Agelastatin A | Agelas sponge | Brominated pyrrole-2-carboxamide | Cytotoxic, anticancer |

| Marinopyrrole A | Streptomyces (marine bacterium) | Dimeric pyrrole structure | Antibacterial (MRSA) |

Inspired by the diverse biological activities of natural pyrroles, medicinal chemists have developed a wide range of synthetic pyrrole derivatives for various therapeutic applications. scispace.comnih.gov The pyrrole scaffold has been successfully incorporated into numerous marketed drugs, validating its importance in pharmaceutical development. rsc.org

Key examples of synthetic pyrrole-containing drugs include:

Atorvastatin (Lipitor®) : One of the best-selling drugs of all time, used to lower cholesterol and prevent cardiovascular disease. rsc.orgchim.it

Tolmetin : A non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and pain. nih.govchim.it

Sunitinib : A multi-targeted receptor tyrosine kinase inhibitor used as a first-line treatment for advanced renal cell carcinoma and other cancers. nih.gov

Fostemsavir : An antiretroviral drug used in the treatment of HIV-1 infection, which features a pyrrole ring in its structure. mdpi.com

Research continues to yield new synthetic pyrrole derivatives with promising therapeutic potential. For instance, various pyrrole-based compounds have been synthesized and investigated for their potent anti-inflammatory, anticancer, antiviral, and antibacterial activities. nih.govscitechnol.com The development of novel synthetic methods allows for the creation of diverse libraries of pyrrole compounds, facilitating the discovery of new drug candidates. benthamdirect.com

Table 2: Selected Synthetic Pyrrole Derivatives in Medicine

| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) |

|---|---|---|

| Atorvastatin | Cardiovascular | HMG-CoA reductase inhibitor |

| Tolmetin | Anti-inflammatory | Cyclooxygenase (COX) inhibitor nih.gov |

| Sunitinib | Oncology | Receptor tyrosine kinase inhibitor nih.gov |

| Fostemsavir | Antiviral (HIV) | HIV-1 attachment inhibitor mdpi.com |

| Ketorolac | Anti-inflammatory/Analgesic | Non-selective COX inhibitor |

Specific Context of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate within Pyrrole Research

Within the vast field of pyrrole chemistry, This compound (C₇H₁₀N₂O₂) is a significant and well-defined molecule. nih.gov It is a substituted pyrrole featuring an amino group at position 3 and an ethyl carboxylate group at position 2 of the heterocyclic ring. This specific arrangement of functional groups makes it a particularly valuable compound in organic synthesis.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ abovchem.com |

| Molar Mass | 154.17 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 252932-48-2 abovchem.com |

| Synonyms | 3-Amino-1H-pyrrole-2-carboxylic acid ethyl ester, 3-Amino-2-ethoxycarbonylpyrrole nih.govcymitquimica.com |

This compound is primarily valued as a versatile synthetic intermediate. Its structure contains multiple reactive sites: the amino group, the ester, and the pyrrole ring itself, which can undergo various chemical transformations. This allows it to serve as a foundational building block for the construction of more complex molecules, particularly fused heterocyclic systems.

The bifunctional nature of the molecule—having both a nucleophilic amino group and an electrophilic ester group in a specific 1,2-relationship on the pyrrole core—is key to its utility. This arrangement facilitates intramolecular cyclization reactions or sequential reactions to build new rings onto the pyrrole scaffold. For example, it can be used in the synthesis of pyrrolo[2,3-d]pyrimidines, which are a class of compounds known as 7-deazapurines that exhibit significant biological activity due to their structural similarity to the purine (B94841) bases found in DNA and RNA. researchgate.net

The role of this compound as a building block is especially important in pharmaceutical synthesis. scitechnol.com Its ability to act as a precursor for pyrrolo[2,3-d]pyrimidines and other complex heterocyclic structures makes it a key intermediate in the synthesis of potential therapeutic agents. researchgate.net For instance, derivatives of this compound have been evaluated for their antibacterial, antifungal, and antituberculosis properties. scitechnol.com

A notable example of its application is in the synthesis of ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), a compound that has shown activity against Mycobacterium tuberculosis. scitechnol.comnih.gov While this example involves a more substituted pyrrole core, the underlying principle of using functionalized pyrrole-2-carboxylates as key intermediates remains central. The development of practical and scalable syntheses for such pyrrole building blocks is crucial for advancing drug discovery programs. nih.govresearchgate.net

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 3-amino-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNDLEQTZLQLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378460 | |

| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252932-48-2 | |

| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate

Traditional syntheses of the this compound core rely on the construction of the pyrrole (B145914) ring from appropriately functionalized linear molecules. These methods are well-documented and are foundational in heterocyclic chemistry.

Cyclization of Precursors

The formation of the pyrrole ring can be efficiently achieved by the intramolecular cyclization of a suitable open-chain precursor. This approach often involves the formation of a carbon-carbon or carbon-nitrogen bond in the key ring-closing step.

A key synthetic strategy for forming the 3-aminopyrrole ring system involves an intramolecular condensation of a cyano-functionalized precursor, a reaction often proceeding via the Thorpe-Ziegler cyclization mechanism. This reaction facilitates the formation of a new carbon-carbon bond to construct the five-membered ring.

The Thorpe-Ziegler reaction is the base-catalyzed intramolecular self-condensation of dinitriles or, as in this case, a cyanoester, to yield an imine which then tautomerizes to a more stable enamine. researchgate.netambeed.com The process is initiated by the deprotonation of the carbon alpha to the ester and cyano groups, creating a nucleophilic carbanion. This carbanion then attacks the carbon of the nitrile group intramolecularly, forming a cyclic imine intermediate. Subsequent tautomerization leads to the formation of the aromatic 3-amino-pyrrole ring.

A related synthesis for the analogous compound, ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate, utilizes sodium hydride as the base in anhydrous dimethylformamide (DMF). prepchem.com The reaction proceeds by adding sodium hydride to a solution of the precursor, N-(2-cyano-1-propenyl)sarcosine ethyl ester, at room temperature, which initiates an exothermic cyclization. prepchem.com This illustrates the general conditions often employed for such base-catalyzed cyclizations.

Table 1: Illustrative Conditions for a Related Thorpe-Ziegler Cyclization

| Parameter | Value |

| Starting Material | N-(2-cyano-1-propenyl)sarcosine ethyl ester |

| Reagent | Sodium Hydride (80%) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | 20°C initially, rising to 45°C (exothermic) |

| Product | Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate |

This table illustrates conditions for a similar, but not identical, target molecule to demonstrate the general methodology. prepchem.com

The reaction between a β-ketoester like ethyl acetoacetate (B1235776) and an amine is a cornerstone of heterocyclic synthesis, most famously leading to β-enamino esters. For instance, reacting ethyl acetoacetate with aqueous ammonia (B1221849) can produce ethyl 3-aminocrotonate. google.com While the direct, one-pot synthesis of this compound from ethyl acetoacetate is not as prominently documented as other named reactions, the principles of the Knorr and Paal-Knorr pyrrole syntheses are relevant.

The Knorr pyrrole synthesis, reported in 1884, classically involves the condensation of an α-amino-ketone with a ketone or β-ketoester. wikipedia.orgwikipedia.org A variation of this involves the reaction of ethyl oximinoacetoacetate esters (derived from the nitrosation of ethyl acetoacetate) with ketoesters in the presence of a reducing agent like zinc in acetic acid. wikipedia.org

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to form the pyrrole ring. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole. wikipedia.org While ethyl acetoacetate is a 1,3-dicarbonyl, its derivatives are crucial intermediates for these classical pyrrole syntheses.

Condensation Followed by Cyclization

Another established pathway involves the sequential condensation of two smaller molecules to build a linear intermediate, which then undergoes cyclization to form the final pyrrole product.

A prevalent two-step method for synthesizing this compound involves the condensation of ethyl 3-aminocrotonate with formamide. This sequence effectively assembles the pyrrole ring with the necessary amino and ester functional groups already positioned. The reaction generally requires moderate to high temperatures and may use a catalyst to facilitate the final cyclization step. While this method is efficient for incorporating the desired functional groups, it often requires careful optimization of temperature and catalyst to maximize both yield and purity.

Novel Synthetic Approaches and Route Optimization

Recent advancements in organic synthesis have led to new and optimized routes for preparing pyrrole derivatives, including this compound. These modern methods often focus on improving efficiency, reducing waste, and accessing diverse substitution patterns through multicomponent reactions, photoredox catalysis, and advanced cyclization strategies.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, have emerged as a powerful tool for synthesizing complex heterocycles like pyrroles. orientjchem.org Catalyst-free, three-component reactions of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water have been reported for the synthesis of polysubstituted pyrrole derivatives, highlighting a green chemistry approach. orientjchem.org

Photoredox catalysis using visible light offers a sustainable and mild alternative to traditional methods. A phosphine-promoted photoredox [3+2] cycloaddition between isocyanides and alkynes has been developed for the synthesis of pyrrole-2-carboxylates. acs.org This method leverages an iridium-based photosensitizer to generate reactive intermediates under mild conditions. acs.org

Furthermore, novel cyclization strategies continue to be developed. A three-step sequence involving 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes bearing electron-withdrawing groups has been presented to construct 2,3-disubstituted pyrroles. nih.gov This modular route proceeds via a Lewis acid-promoted 5-exo-trig cyclization of an N-sulfonyl vinylogous carbamate (B1207046) intermediate, allowing for significant variability in the final product. nih.gov

Table 2: Comparison of Synthetic Approaches

| Method | Type | Key Features | Advantages |

| Thorpe-Ziegler Cyclization | Established | Intramolecular condensation of a cyanoester | Direct formation of the 3-aminopyrrole system |

| Paal-Knorr Type | Established | Condensation of a 1,4-dicarbonyl with an amine | High yields, simple procedure |

| Condensation/Cyclization | Established | Stepwise assembly from smaller fragments | Good functional group incorporation |

| Multicomponent Reactions | Novel | One-pot synthesis from ≥3 starting materials | High atom economy, operational simplicity |

| Photoredox Catalysis | Novel | Use of visible light and a photocatalyst | Mild reaction conditions, sustainable |

| Lewis Acid-Promoted Cyclization | Novel | Modular route from three components | Access to diverse substitution patterns |

These innovative approaches represent the ongoing evolution of synthetic chemistry, aiming for more efficient, versatile, and environmentally benign pathways to important heterocyclic structures like this compound.

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrole Carboxylates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. In the context of pyrrole carboxylate synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, the cyclization of chalcones and glycine (B1666218) esters or amides to form pyrrole-2-carboxylates can be expedited using microwave heating. acs.org This method often leads to higher yields and cleaner reaction profiles in a shorter time frame. acs.org

Comparative Reaction Times for Pyrrole Synthesis

| Synthesis Method | Reaction Time | Reference |

|---|---|---|

| Conventional Heating | 10-53 hours | acs.org |

Multicomponent Reactions (MCRs) for Functionalized Pyrroles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like functionalized pyrroles in a single step from three or more starting materials. semanticscholar.orgresearchgate.net This strategy is highly valued for its ability to rapidly generate molecular diversity. semanticscholar.org Various MCRs have been developed for pyrrole synthesis, often involving starting materials like arylglyoxals, amines, and dicarbonyl compounds. semanticscholar.orgresearchgate.net These reactions can be performed under various conditions, including catalyst-free and solvent-free systems, which enhances their green chemistry profile. semanticscholar.org For example, a three-component reaction of arylglyoxals, malononitrile, and ethyl (E)-3-(4-arylamino) acrylates can be achieved under solvent and catalyst-free conditions by grinding. orientjchem.org

Chemo- and Regioselective Synthesis

The control of chemo- and regioselectivity is crucial in the synthesis of substituted pyrroles to obtain the desired isomer. In the synthesis of this compound, regioselectivity determines the positions of the amino and carboxylate groups on the pyrrole ring. Various strategies are employed to achieve high regioselectivity, including the use of specific catalysts and directing groups. For instance, visible-light-induced phosphine-promoted photoredox catalysis has been shown to enable the regioselective formation of 2,4-disubstituted pyrroles. acs.org The choice of reactants and reaction conditions plays a pivotal role in directing the outcome of the reaction to the desired regioisomer. nih.gov

Large-Scale Preparations and Industrial Feasibility

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost-effectiveness, safety, and environmental impact.

For the industrial synthesis of pyrrole derivatives, process optimization is key. acs.org This involves the careful selection of solvents, temperature, and catalysts to maximize yield and purity while minimizing costs and waste. acs.org For example, a one-pot synthesis of ethyl 4-substituted-1H-pyrrole-3-carboxylates was made more practical and greener by using toluene (B28343) as a single solvent for both the reaction and crystallization steps. acs.org Purification methods are also critical for obtaining high-purity products suitable for pharmaceutical applications. Industrial preparations often involve crystallization to achieve high purity, with HPLC analysis confirming purities up to 97.7%.

Optimized Industrial Synthesis Parameters

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Solvent | Toluene | acs.org |

| Base | Sodium tert-amylate | acs.org |

Green chemistry principles are increasingly important in industrial synthesis. This includes the use of less hazardous solvents and reagents. acs.org For instance, replacing hazardous organometallic reagents with more benign alternatives is a key goal. orgsyn.org The development of catalyst-free and solvent-free multicomponent reactions is a significant step towards minimizing the environmental footprint of pyrrole synthesis. semanticscholar.orgorientjchem.org

Derivatization Strategies and Functional Group Transformations

The amino and ester functional groups of this compound are key handles for derivatization, allowing for the synthesis of a wide range of analogues with potentially enhanced biological activities.

The amino group can undergo various transformations, such as acylation and alkylation, to introduce different substituents. These modifications can influence the molecule's interaction with biological targets. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. orgsyn.orgnih.gov These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Reactions at the Amino Group

The amino group at the C3 position of the pyrrole ring is a key site for chemical modification, behaving as a typical aromatic amine in many respects. It can undergo oxidation, act as a nucleophile, and condense with carbonyl compounds.

The amino group of this compound can be oxidized to the corresponding nitro derivative, ethyl 3-nitro-1H-pyrrole-2-carboxylate. This transformation replaces the electron-donating amino group with a powerful electron-withdrawing nitro group, significantly altering the electronic properties of the pyrrole ring. While direct oxidation pathways for this specific substrate require careful selection of reagents to avoid degradation of the sensitive pyrrole core, related transformations in pyrrole chemistry provide insight into potential conditions. For instance, the synthesis of 3-nitropyrrole (B1211435) from pyrrole has been achieved using sodium nitrite (B80452) and sodium persulfate. chemicalbook.com The synthesis of other substituted pyrrole nitro derivatives often involves cyclization strategies where the nitro group is already present on a precursor. acs.org

Table 1: Potential Reagents for Oxidation of Aminopyrroles

| Reagent System | Description | Reference |

|---|---|---|

| Sodium Nitrite / Sodium Persulfate | Used for the direct nitration of pyrrole, achieving a high yield for 3-nitropyrrole. | chemicalbook.com |

| Trifluoroacetic Anhydride / Nitric Acid | A classic nitrating system, though its harshness may require optimization for sensitive substrates. | N/A |

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in various substitution reactions. This enables the introduction of a wide array of substituents through the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions include acylation to form amides and alkylation to form secondary or tertiary amines. These transformations are fundamental in peptide synthesis and the construction of more complex heterocyclic systems. For example, the general principle of nucleophilic substitution of amines is a cornerstone of organic synthesis, allowing for the conversion of secondary amines to tertiary amines. youtube.com In related heterocyclic systems, nucleophilic aromatic substitution can occur where an amine displaces a leaving group like a halogen from an activated ring. mdpi.com

Table 2: Representative Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride / Pyridine | N-(2-(ethoxycarbonyl)-1H-pyrrol-3-yl)acetamide |

| Sulfonylation | Toluenesulfonyl Chloride / Base | Ethyl 3-(phenylsulfonamido)-1H-pyrrole-2-carboxylate |

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction typically occurs under mild, often slightly acidic, conditions which catalyze the dehydration step. masterorganicchemistry.com The formation of the C=N double bond provides a versatile synthetic handle for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then eliminates a molecule of water to yield the imine. masterorganicchemistry.com

General Reaction Scheme for Imine Formation:

This compound + Aldehyde/Ketone ⇌ Ethyl 3-((alkyl/arylidene)amino)-1H-pyrrole-2-carboxylate + H₂O

Reactions at the Ester Group

The ethyl ester functionality at the C2 position is another major site for chemical transformation, primarily through nucleophilic acyl substitution or reduction.

The ethyl ester group can be selectively reduced to a primary alcohol, yielding (3-amino-1H-pyrrol-2-yl)methanol. This transformation is typically accomplished using powerful hydride-based reducing agents. The choice of reagent is crucial for achieving high yields and avoiding unwanted side reactions. This reduction converts the electron-withdrawing ester into a neutral hydroxymethyl group, which can serve as a synthetic handle for further modifications, such as etherification or oxidation. A variety of reagents are available for the reduction of esters to alcohols, each with its own reactivity profile and functional group tolerance. organic-chemistry.org

Table 3: Common Reagents for Ester Reduction

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, reduces most carbonyl functional groups. | organic-chemistry.org |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol or Ethanol | A milder system, often used for chemoselective reductions. The addition of a Lewis acid like CoCl₂ enhances reactivity towards esters. | organic-chemistry.org |

The ester group of this compound can undergo nucleophilic acyl substitution with amines to form amides (amidation) or with other alcohols to form different esters (transesterification).

Amidation involves the reaction of the ester with a primary or secondary amine, often requiring elevated temperatures or the use of a coupling agent to facilitate the reaction. google.comacs.org This reaction is fundamental for creating the amide bond found in many pharmaceuticals and biologically active molecules. The direct coupling of carboxylate salts with amines using agents like HBTU is an efficient method. acs.org Another approach involves the use of cyclic alkyltriphosphonate anhydrides as activating agents. google.com

Transesterification , or ester exchange, is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon. masterorganicchemistry.com In acid-catalyzed transesterification, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon before the alcohol attacks. masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (3-amino-1H-pyrrol-2-yl)methanol |

| N-(2-(ethoxycarbonyl)-1H-pyrrol-3-yl)acetamide |

| Ethyl 3-((alkyl/arylidene)amino)-1H-pyrrole-2-carboxylate |

| This compound |

| Ethyl 3-(methylamino)-1H-pyrrole-2-carboxylate |

| Ethyl 3-nitro-1H-pyrrole-2-carboxylate |

| Ethyl 3-(phenylsulfonamido)-1H-pyrrole-2-carboxylate |

| HBTU |

| Pyrrole |

| Sodium Nitrite |

| Sodium Persulfate |

| Trifluoroacetic Anhydride |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

| Acetyl Chloride |

| Pyridine |

| Toluenesulfonyl Chloride |

| Methyl Iodide |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| Cobalt(II) Chloride |

Cyclization Reactions for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. The amino and ester functionalities are strategically positioned to undergo cyclization reactions with various reagents to construct bicyclic systems.

The pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, is a significant scaffold in medicinal chemistry. Substituted 3-aminopyrroles, such as this compound, are readily converted into this fused ring system. The synthesis typically involves the reaction of the 3-aminopyrrole with a one-carbon synthon that forms the pyrimidine (B1678525) ring.

Common methods to achieve this transformation include:

Reaction with Formamide : Heating a 3-aminopyrrole derivative with formamide, often in the presence of formic acid and dimethylformamide (DMF), leads to the formation of the 4-oxo-4,5-dihydro-pyrrolo[3,2-d]pyrimidine ring.

Reaction with Amidines : The cyclization can also be accomplished by reacting the aminopyrrole with an amidine. This method can lead to varied substitution on the pyrimidine ring.

These derivatives have been explored as potent inhibitors of various kinases, such as human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), which are important targets in cancer therapy. semanticscholar.org For instance, a series of pyrrolo[3,2-d]pyrimidine derivatives were developed as dual inhibitors, with some compounds showing high potency in enzymatic and cell growth inhibition assays. semanticscholar.org

Table 1: Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

| Starting Material Class | Reagent | Resulting Core Structure | Ref. |

|---|---|---|---|

| 3-Aminopyrrole-2,4-dicarbonitrile | Formamide, Formic Acid | 4-Amino-5H-pyrrolo[3,2-d]pyrimidine-5-carbonitrile | |

| 3-Aminopyrrole-2-cyanopyrrole | Amidine | 5H-pyrrolo[3,2-d]pyrimidine (9-deazapurine) | researchgate.net |

| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Substituted Anilines | N-Aryl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | semanticscholar.org |

The synthesis of quinazoline (B50416) derivatives typically originates from precursors containing an ortho-amino-substituted benzene (B151609) ring, such as anthranilic acid or 2-aminobenzylamine. researchgate.netnih.govmdpi.com These starting materials undergo cyclization with a variety of reagents to form the fused pyrimidine ring characteristic of quinazolines. nih.govorganic-chemistry.org

A review of the scientific literature indicates that the direct synthesis of a quinazoline ring system starting from this compound through an intramolecular or intermolecular cyclization is not a commonly documented transformation. The structural framework of the aminopyrrole does not lend itself to the standard synthetic routes established for quinazoline synthesis, which require an aromatic diamine or a related o-substituted aniline (B41778) precursor.

Introduction of Halogen Substituents

The introduction of halogen atoms onto the pyrrole ring of this compound derivatives can significantly modulate the compound's chemical reactivity and biological activity. Halogenated pyrroles serve as key building blocks for more complex molecules. nih.gov

One common method for introducing substituents that can be later converted to halogens is the Vilsmeier-Haack formylation . For example, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with phosphorus oxychloride (POCl₃) and DMF results in a mixture of 4- and 5-formylated regioisomers. nih.gov These aldehyde groups can then be subjected to further chemical transformations.

Direct halogenation can also be achieved using specific halogenating agents. For instance, N-chlorosuccinimide (NCS) can be used to introduce chlorine atoms onto the pyrrole ring. The synthesis of ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate has been reported, highlighting a pathway to di-chlorinated derivatives. nih.gov Electrophilic fluorination of related pyrrole-2-carboxylates has been accomplished using reagents like Selectfluor, yielding fluoro-substituted pyrroles. nih.gov

Table 2: Examples of Halogenated Pyrrole Derivatives

| Derivative Name | Synthetic Precursor | Key Reagents | Position of Halogen | Ref. |

|---|---|---|---|---|

| Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl₃, DMF | 3-Fluoro | nih.gov |

| Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl₃, DMF | 3-Fluoro | nih.gov |

| Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | PPh₃ | 3,4-Dichloro | nih.gov |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | 4-Fluoro | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

While this compound is an achiral molecule, it can serve as a scaffold for the development of chiral molecules. The stereoselective synthesis of derivatives is crucial for applications in medicinal chemistry, where enantiomeric purity often dictates therapeutic efficacy.

A notable approach involves the asymmetric synthesis of heterotriarylmethanes starting from chiral pyrrole-based alcohols. In one study, chiral spirocyclic phosphoric acid was used as a catalyst for the enantioselective reaction between 5-aminoisoxazoles and ethyl 4-(hydroxy(aryl)methyl)-1H-pyrrole-2-carboxylate derivatives. nih.gov This reaction proceeds via a dehydration-alkylation cascade to produce chiral heterotriarylmethanes containing a pyrrole-2-carboxylate moiety with high yields and excellent enantioselectivities (up to 96% yield and 93% ee). nih.gov

The study demonstrated that the N-H group on the isoxazole (B147169) amine was crucial for the reaction's success, likely participating in hydrogen bonding with the chiral phosphoric acid catalyst to control the stereochemical outcome. nih.gov The absolute configuration of the newly formed stereocenter was determined to be (S) by X-ray crystallographic analysis of one of the products. nih.gov This methodology provides a pathway to complex chiral structures built upon a pyrrole framework, although it starts from an already chiral pyrrole derivative rather than the achiral this compound.

Development of Bioactive Molecules and Drug Candidates

The this compound scaffold is a key component in the synthesis of novel bioactive compounds. Its derivatives, particularly a class known as ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), have been identified as potent agents in preclinical studies, demonstrating significant effects against various cancer cell lines and microbial pathogens. nih.govnih.gov

Derivatives of this compound have emerged as a promising class of anticancer agents. nih.gov Studies have shown that specific EAPC compounds exhibit potent antiproliferative and cytotoxic activities across a spectrum of cancer types, including soft tissue sarcomas and gastrointestinal stromal tumors (GIST). nih.govresearchgate.net The anticancer effects of these compounds are often dose- and time-dependent. nih.govresearchgate.net

The cytotoxic potential of ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives has been evaluated against various human cancer cell lines using cell proliferation assays. nih.govresearchgate.net Two compounds in particular, designated EAPC-20 and EAPC-24, have demonstrated considerable inhibitory effects on the proliferation of several cancer cell lines. nih.gov The research confirmed potent cytotoxic activities against multiple soft tissue cancer cell lines in vitro. nih.govresearchgate.net The mechanism behind this cytotoxicity involves the induction of tumor cell death through apoptotic pathways. researchgate.net

Table 1: Cytotoxic Activity of EAPC Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| SK-LMS-1 | Leiomyosarcoma | Considerable inhibition of cell proliferation nih.govresearchgate.net |

| RD | Rhabdomyosarcoma | Considerable inhibition of cell proliferation nih.govresearchgate.net |

| GIST-T1 | Gastrointestinal Stromal Tumor | Considerable inhibition of cell proliferation nih.govresearchgate.net |

| A-673 | Ewing's Sarcoma | Considerable inhibition of cell proliferation nih.govresearchgate.net |

| U-2 OS | Osteosarcoma | Considerable inhibition of cell proliferation nih.govresearchgate.net |

Anticancer Activity

Role as a Lead Compound for Anticancer Therapies

The potent in vitro antitumor activity of EAPCs identifies them as a novel scaffold for the development of powerful chemotherapeutic agents for cancer treatment. nih.govresearchgate.net These compounds are considered promising antitumor agents due to their demonstrated antiproliferative and cytotoxic activities, particularly against GISTs that have developed secondary resistance to established therapies like imatinib. nih.gov The efficacy of EAPC-20 and EAPC-24 was further demonstrated in a xenograft model of imatinib-resistant GISTs, where both compounds effectively reduced tumor size. nih.gov This positions the this compound core as a valuable starting point for creating new and effective anticancer drugs. researchgate.net

While the broader pyrrole scaffold is integral to various kinase inhibitors, the primary anticancer mechanism reported for ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives is not kinase inhibition. nih.govrsc.org Instead, their mode of action is attributed to the inhibition of tubulin polymerization. nih.govnih.govresearchgate.net This disruption of microtubule dynamics leads to a robust G2/M cell-cycle arrest, causing a significant buildup of tumor cells in the M-phase and ultimately inducing apoptosis. nih.govnih.govresearchgate.net Microtubules are a well-validated target in cancer therapy, and the development of new agents that affect their dynamic state is a critical area of research. nih.govresearchgate.net

The pyrrole-2-carboxylate structure is a key pharmacophore in the development of new antibacterial agents. nih.gov Derivatives have shown efficacy against a range of bacteria, including both Gram-positive and Gram-negative species. nih.gov

Research into derivatives of 1H-pyrrole-2-carboxylate has identified compounds with significant antibacterial activity. nih.gov One study synthesized and evaluated four such compounds for their effectiveness against Mycobacterium tuberculosis H37Rv. nih.gov Among these, a specific derivative demonstrated a notable Minimum Inhibitory Concentration (MIC). nih.gov In other studies, various pyrrole derivatives have shown inhibitory action against common bacterial strains. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrrole-2-Carboxylate Derivatives

| Compound | Target Microbe | Activity (MIC) |

|---|---|---|

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL nih.gov |

| Various Pyrrole-2-Carboxamide Derivatives | Staphylococcus aureus (Gram-positive) | Lower MIC values compared to ciprofloxacin (B1669076) nih.gov |

| Various Pyrrole-2-Carboxamide Derivatives | Bacillus subtilis (Gram-positive) | Lower MIC values compared to ciprofloxacin nih.gov |

| Various Pyrrole-2-Carboxamide Derivatives | Escherichia coli (Gram-negative) | Growth inhibition observed nih.gov |

Advanced Applications in Medicinal Chemistry and Drug Discovery

2 Chemical Properties and Biological Activities

The pyrrole-2-carboxylate core is a key pharmacophore in the development of potential antibacterial agents. acs.org A series of derivatives of 1H-pyrrole-2-carboxylate were synthesized and assessed for their activity against Mycobacterium tuberculosis H37Rv. acs.org One such derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL, a value comparable to the standard antimycobacterial drug ethambutol. acs.org Additionally, these derivatives showed activity against Staphylococcus aureus. acs.org

In other studies, newly synthesized pyrrole derivatives demonstrated significant antibacterial and antifungal properties. researchgate.net The antibacterial activity of these compounds was screened against Escherichia coli and Staphylococcus aureus, while the antifungal activity was tested against Aspergillus niger and Candida albicans. researchgate.net Certain derivatives were found to have potency equal to or greater than the reference drugs, ciprofloxacin (B1669076) and clotrimazole (B1669251). researchgate.net For instance, one compound showed activity equipotent to ciprofloxacin against both E. coli and S. aureus at a concentration of 100 μg/mL. researchgate.net In antifungal assays, a different derivative displayed activity equal to the reference drug clotrimazole against both A. niger and C. albicans. researchgate.net The presence of a 4-hydroxyphenyl ring on the pyrrole structure appeared to be a key feature for potent activity against C. albicans. researchgate.net

Table 1: Antibacterial and Antifungal Activity of Selected Pyrrole Derivatives

| Compound | Target Organism | Activity | Concentration | Reference Compound |

|---|---|---|---|---|

| Derivative 3d | E. coli | Equipotent | 100 µg/mL | Ciprofloxacin |

| Derivative 3d | S. aureus | Equipotent | 100 µg/mL | Ciprofloxacin |

| Derivative 3e | A. niger | Equipotent | 100 µg/mL | Clotrimazole |

| Derivative 3e | C. albicans | Equipotent | 100 µg/mL | Clotrimazole |

Data sourced from a study on new pyrrole derivatives. researchgate.net

The pyrrole framework is a cornerstone in the search for new antituberculosis agents. acs.org Guided by the crystal structure of Mycobacterial Membrane Protein Large 3 (MmpL3), a series of pyrrole-2-carboxamides were designed and synthesized as potent MmpL3 inhibitors. nih.gov Structure-activity relationship (SAR) studies indicated that attaching electron-withdrawing substituents, such as phenyl and pyridyl groups, to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced anti-tuberculosis (anti-TB) activity. nih.gov The majority of these compounds demonstrated powerful anti-TB activity, with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL, and exhibited low cytotoxicity. nih.gov One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, was found to have an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. acs.org

Table 2: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives

| Compound Series | Target | MIC Range | Note |

|---|---|---|---|

| Pyrrole-2-carboxamides | M. tuberculosis | < 0.016–0.09 μg/mL | Most compounds showed potent activity and low cytotoxicity. nih.gov |

| ENBHEDPC* | M. tuberculosis H37Rv | 0.7 µg/mL | Activity is comparable to the standard drug ethambutol. acs.org |

*ENBHEDPC: ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate

3 Antiviral Activities

Derivatives of pyrrole and related heterocyclic carboxylic acids have been investigated for their potential as antiviral drugs. nih.gov The rationale for targeting viruses with such compounds is based on the ability of some viruses, like influenza A and HIV-1, to produce viroporins, which are proteins that form ion channels in host cell membranes to facilitate viral replication. nih.gov

Research into the antiviral mechanisms of pyrrole-related structures has shown that they can interfere with viral replication. For example, certain ethyl esters of 5-hydroxy-indole-3-carboxylic acids, which share a heterocyclic core, have demonstrated the ability to effectively suppress the replication of the influenza A/Aichi/2/69 (H3N2) virus in cell cultures. mdpi.com Similarly, a derivative of 2-pyrazinecarboxylic acid, another heterocyclic compound, was shown to suppress the replication of a pandemic influenza A virus strain. nih.gov

The pyrrole scaffold is a subject of significant interest in the development of novel anti-HIV agents that target various points in the viral life cycle. nih.gov Researchers have designed and synthesized series of 2,5-disubstituted pyrroles as HIV-1 entry inhibitors that target the gp41 protein, which is crucial for the fusion of the virus with host cells. nih.gov Some of these compounds showed significant inhibition of HIV-1 infection at micromolar concentrations with low cytotoxicity. nih.gov

Other studies have focused on developing pyrrole derivatives as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme for viral replication. Pyrrole-copper complexes have been synthesized and found to be effective inhibitors of HIV-1 RT. nih.gov Additionally, pyrrolyl-pyrazole carboxylic acids have been developed as non-diketo acid inhibitors of the RNase H function of reverse transcriptase, with the most potent compound, 11b, showing an IC50 of 0.27 μM. acs.org N-substituted pyrrolo-pyridine derivatives have also demonstrated moderate activity against HIV-1, with EC50 values in the low micromolar range. nih.gov

Table 3: Anti-HIV Activity of Selected Pyrrole Derivatives

| Compound Class | Target | Measurement | Value |

|---|---|---|---|

| N-substituted pyrroles (35-37) | HIV-1 | EC50 | 5.02 - 5.07 µM nih.gov |

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate serves as a critical building block for potent drug candidates targeting the Hepatitis B Virus (HBV). The pyrrole scaffold is central to a class of drugs known as capsid assembly modulators (CAMs), which are being evaluated in clinical trials. These compounds interfere with the formation of the viral capsid, a crucial step in the HBV life cycle.

Computational modeling has provided insights into the binding characteristics of pyrrole-scaffold inhibitors like JNJ-6379 and GLP-26 with the HBV core protein. These studies revealed that hydrophobic interactions are the main driver for binding. This understanding has guided the rational design of new, more potent compounds. One such novel compound, CU15, emerged as a highly promising lead, demonstrating sub-nanomolar potency and favorable pharmacokinetic profiles. Further optimization of the potent CAM, GLP-26, led to the development of ALG-001075 and its highly soluble prodrug, ALG-000184. ALG-000184 is currently in clinical trials and has shown unprecedented reductions in HBV DNA and RNA in infected subjects, marking it as a potential cornerstone for future HBV therapies.

Table 4: Pyrrole-Based Hepatitis B Virus (HBV) Drug Candidates

| Compound | Class | Target | Note |

|---|---|---|---|

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Building Block | HBV | Key fragment for potent drug candidates. |

| JNJ-6379, GLP-26 | CAM-N Inhibitor | HBV Core Protein | Pyrrole-scaffold inhibitors studied for binding characteristics. |

| CU15 | CAM-N Inhibitor | HBV Core Protein | Novel compound with sub-nanomolar potency and good PK profiles. |

4 Anti-inflammatory Effects

Substituted pyrrole carboxylic acids have been evaluated for their anti-inflammatory properties. nih.gov In studies using a carrageenan-induced edema model in rats, these compounds provided protection ranging from 11% to 42%. nih.gov For comparison, the reference drug indomethacin (B1671933) showed 45% anti-inflammatory activity under the same conditions. nih.gov

The anti-inflammatory potential of these compounds has been linked to their ability to inhibit proteolysis and stabilize cell membranes. nih.gov In vitro assays demonstrated that substituted pyrrole carboxylic acids could inhibit trypsin-induced hydrolysis of bovine serum albumin, with inhibition rates from 42% to 90% at a 1 mM concentration. nih.gov Furthermore, these compounds showed membrane-stabilizing properties by protecting against heat-induced hemolysis of dog erythrocytes. nih.gov A correlation between anti-inflammatory activity and these in vitro properties was established for substituted pyrrole-3-carboxylic acids, though this was not observed for pyrrole-2-carboxylic acids. nih.gov

Table 5: In Vitro Anti-inflammatory Related Activities of Pyrrole Carboxylic Acids

| Activity | Assay | Result Range | Concentration | Reference (Indomethacin) |

|---|---|---|---|---|

| Antiproteolytic | Inhibition of trypsin | 42% - 90% | 1 mM | 95% nih.gov |

Enzyme Modulation and Receptor Interaction

The ability of derivatives based on the this compound scaffold to modulate the activity of key enzymes is a significant area of research.

While research on this compound itself as a cholinesterase inhibitor is not extensively documented, the broader family of pyrrole derivatives has shown significant promise in this area. Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, a key strategy in managing conditions like Alzheimer's disease. nih.gov

A study focused on 1,3-diaryl-pyrrole skeletons demonstrated their potential as selective inhibitors of butyrylcholinesterase (BChE), an enzyme related to acetylcholinesterase (AChE). Certain derivatives in this class exhibited potent and selective BChE inhibition, with kinetic studies revealing a mixed competitive mode of action. This indicates that the pyrrole core is a viable scaffold for developing new cholinesterase inhibitors. nih.gov

Glycosidase enzymes are crucial for carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Derivatives incorporating a pyrrole structure have been investigated for this purpose. For instance, novel hybrid molecules combining pyridazine (B1198779) and triazole moieties, which include an ethyl carboxylate group, have been synthesized and evaluated as inhibitors of the rat intestinal α-glucosidase enzyme. One of the most effective compounds from this series demonstrated significant inhibitory activity. researchgate.net

In another study, various N-arylthiazole-2-amines and their corresponding ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and tested for α-glucosidase and β-glucosidase inhibition. researchgate.net Many of these compounds showed a high percentage of inhibition against the enzymes. Notably, one of the ethyl acetate (B1210297) derivatives was found to be a more potent inhibitor of α-glucosidase than the standard drug, acarbose. researchgate.net These findings underscore the potential of designing complex derivatives based on heterocyclic scaffolds to achieve effective glycosidase inhibition.

Other Therapeutic Areas (e.g., Antimalarial, Anticonvulsant)

The structural versatility of the pyrrole scaffold has led to its exploration in a range of other therapeutic fields.

Antimalarial Activity: The fight against drug-resistant malaria parasites necessitates the development of new chemical entities. nih.gov Research into hybrid molecules has shown promise; for example, a series of hybrids linking pyrano[2,3-c]pyrazole and 4-aminoquinoline (B48711) scaffolds via an ethyl linker was synthesized and tested against Plasmodium falciparum strains. nih.gov One hybrid compound displayed particularly significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains, with a high selectivity index, suggesting it has a selective inhibitory effect. nih.gov Molecular docking studies indicated that this compound likely targets the P. falciparum lactate (B86563) dehydrogenase enzyme. nih.gov

Anticonvulsant Activity: Epilepsy is a neurological disorder for which new treatments are continually sought. nih.govnih.gov Studies on various heterocyclic compounds have identified promising anticonvulsant properties. For example, a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which contain a pyrrolidine-2,5-dione ring, were evaluated. nih.gov Compounds featuring a dimethylamino group on this ring, combined with specific substitutions on a connected phenylpiperazine moiety, showed broad-spectrum anticonvulsant activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. nih.gov While not direct derivatives of this compound, these findings highlight the utility of the pyrrole-related structures in designing new anticonvulsant agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific chemical features of a molecule influence its biological activity. researchgate.net Such studies are crucial for optimizing lead compounds to enhance efficacy and reduce toxicity.

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the core pyrrole ring or its associated side chains can dramatically alter biological activity. A clear example comes from research on pyrrole-2-carboxamide derivatives designed as inhibitors of the mycobacterial membrane protein MmpL3 for anti-tuberculosis applications. researchgate.net

The SAR studies revealed that the nature of the substituent on an attached phenyl or pyridyl ring was critical for activity. researchgate.net

Electron-withdrawing groups (such as fluorine or chlorine) on the phenyl and pyridyl rings were found to be crucial for enhancing anti-TB activity. researchgate.net

Electron-donating groups (like chloro and OMe) on a 3-pyridyl ring generally led to a reduction in antimycobacterial activity. researchgate.net

Bulky substituents attached to the carboxamide portion of the molecule also contributed to improved anti-TB activity. researchgate.net

These findings demonstrate a clear correlation between the electronic properties of the substituents and the resulting biological effect.

Table 1: SAR of Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors Data based on findings from related pyrrole derivative studies.

| Base Scaffold | R1 Group (Position on Pyridyl/Phenyl Ring) | Nature of R1 Group | Observed Biological Activity (Anti-TB) |

|---|---|---|---|

| Pyrrole-2-carboxamide | Phenyl, Pyridyl | - | Baseline Activity |

| Pyrrole-2-carboxamide | Fluoro, Chloro | Electron-withdrawing | Potent Activity (MIC < 0.016 µg/mL) researchgate.net |

| Pyrrole-2-carboxamide | OMe (methoxy) | Electron-donating | Weak Activity (MIC 3.8 µg/mL) researchgate.net |

| Pyrrole-2-carboxamide | Chloro, other electron-donating groups | Electron-donating | Reduced Activity researchgate.net |

Identification of Pharmacophore Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net Identifying these features is key to designing new, potent drugs.

For the pyrrole-2-carboxamide derivatives targeting the MmpL3 enzyme, a pharmacophore model was developed based on the crystal structure of the target. researchgate.net The key features identified include:

A hydrogen bond donor: The amino group on the pyrrole ring can form crucial hydrogen bonds with enzyme residues. researchgate.net

An aromatic ring system: The pyrrole ring itself, along with attached phenyl or pyridyl groups, engages in interactions within the binding pocket. researchgate.net

A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide linker is often involved in hydrogen bonding. researchgate.net

In the predicted binding model of one potent inhibitor with MmpL3, the compound fits into the active site, with hydrogen bonds forming between the molecule and key amino acid residues, stabilizing the complex. researchgate.net The pyrrole scaffold, the carboxamide linker, and the substituted aryl groups all play essential roles in correctly positioning the molecule for effective binding and inhibition. researchgate.net

Correlation between Molecular Structure and Therapeutic Efficacy

The therapeutic efficacy of compounds derived from the this compound scaffold is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrrole ring system dictate the biological activity. The core structure, featuring a pyrrole ring with an amino group and an ethyl ester, provides a versatile foundation for chemical modification.

The amino and ester groups are key interaction points. The amino group can act as a hydrogen bond donor, interacting with biological targets like enzymes and receptors, thereby influencing their activity. The ethyl ester group can undergo hydrolysis in vivo, potentially releasing a more active carboxylic acid moiety.

Research into derivatives of the closely related ethyl-2-amino-pyrrole-3-carboxylate has demonstrated the importance of specific structural modifications for anticancer activity. In a study assessing various derivatives against soft tissue cancer cell lines, two compounds, EAPC-20 and EAPC-24, were identified as having considerable dose- and time-dependent inhibitory effects on cancer cell proliferation. nih.gov This highlights that while the core pyrrole structure is essential, the nature and position of substituents are critical in determining the potency and selectivity of the therapeutic effect. For instance, the introduction of phenyl or other aryl groups at different positions on the pyrrole ring can significantly enhance biological activities. nih.gov

Table 1: Structure-Activity Relationship (SAR) Summary for Pyrrole Derivatives

| Structural Feature | Influence on Activity | Research Finding |

| Amino Group (-NH2) | Can form hydrogen bonds with biological targets. | Essential for interaction with enzymes and receptors. |

| Ethyl Ester Group (-COOEt) | May undergo hydrolysis to the active carboxylic acid form. | Acts as a potential prodrug feature. |

| Ring Substituents | Modifications significantly impact potency and selectivity. | Derivatives EAPC-20 and EAPC-24 showed potent, dose-dependent anticancer activity against various cancer cell lines. nih.gov |

| Aryl Moieties | Substitution with phenyl or other aryl groups can enhance biological effects. nih.gov | Found to be a key strategy in developing more active 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov |

Computational Approaches in Drug Design and Discovery

Computational methods are integral to the modern drug discovery process, enabling the efficient design and screening of novel therapeutic agents based on the this compound scaffold.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of this compound, docking simulations are employed to understand their binding modes within the active sites of target proteins. For example, a study on ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, a related derivative, used molecular docking to explore its potential as an inhibitor of acetylcholinesterase (AChE) and α-glycosidase, enzymes relevant to neurodegenerative diseases and diabetes, respectively. nih.gov Similarly, docking simulations of novel pyrrole derivatives against the FLT3 kinase domain (PDB ID: 6JQR), a target in acute myeloid leukemia, showed that designed compounds exhibited good binding energies within the receptor's active pocket, with some showing higher fitness scores than the reference drug, Gilteritinib. researchgate.net These simulations provide crucial insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity, guiding the design of more potent inhibitors.

Following the static predictions from molecular docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein. A study of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate utilized MD simulations to confirm the stability of the docked poses within the active sites of target enzymes. nih.gov These simulations can reveal important conformational changes and assess the stability of key interactions predicted by docking, offering a deeper understanding of the binding mechanism and helping to refine lead compounds. nih.gov

In silico chemobiological approaches encompass a range of computational methods used to predict the biological activity and properties of chemical compounds. This integrated strategy is vital for screening large libraries of virtual compounds derived from the this compound core. By combining techniques like molecular docking, ADME prediction, and SAR analysis, researchers can prioritize the synthesis of molecules with the highest probability of success. researchgate.netmdpi.com For instance, the in silico profiling of new pyrrole derivatives has been used to identify promising anticancer agents, demonstrating the power of these computational screens in modern drug design. researchgate.net

A critical step in early-stage drug discovery is the computational evaluation of a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For pyrrole derivatives, in silico tools like the SwissADME server are used to predict these characteristics. researchgate.netnih.gov Studies have shown that derivatives can be designed to have favorable properties, such as high expected gastrointestinal (GI) absorption and no predicted penetration of the blood-brain barrier (BBB). researchgate.net Furthermore, predictions can be made about whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for avoiding drug resistance and potential drug-drug interactions. researchgate.net

Table 2: Predicted ADME Properties for Novel Pyrrole Derivatives

| Property | Prediction | Implication in Drug Design | Source |

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | No | Reduced potential for central nervous system side effects. | researchgate.net |

| P-glycoprotein (P-gp) Substrate | No (for some derivatives) | Lower expected incidence of multidrug resistance by cancer cells. | researchgate.net |

| CYP1A2 Inhibition | No (for most derivatives) | Lower risk of metabolic drug-drug interactions. | researchgate.net |

Mechanism of Action Studies

The biological activity of compounds derived from this compound is rooted in their specific interactions with biological macromolecules and their influence on key cellular processes. The amino and ester functional groups on the pyrrole ring are pivotal to these interactions.

The this compound structure is a key component in the synthesis of molecules designed to interact with specific biological targets, primarily enzymes. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor, facilitating binding within the active sites of enzymes or the binding pockets of receptors.

Derivatives of the closely related isomer, ethyl 2-amino-pyrrole-3-carboxylate (EAPC), have demonstrated potent activity through the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle. nih.gov This mechanism is a validated and attractive target in cancer therapy. nih.gov

Furthermore, the pyrrole scaffold is integral to the development of inhibitors for other enzyme classes. Halogen-substituted pyrrole-2-carboxamides, which can be synthesized from pyrrole building blocks, have been shown to be nanomolar inhibitors of bacterial DNA gyrase B, presenting a pathway for developing new anti-infective agents. nih.gov The broader class of pyrrole derivatives has also been investigated for the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com

| Derivative Scaffold | Biological Target | Effect | Therapeutic Area |

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Tubulin | Inhibition of polymerization. nih.govnih.gov | Cancer. nih.govnih.gov |

| Halogenated Pyrrole-2-carboxamides | Bacterial DNA Gyrase B | Nanomolar inhibition. nih.gov | Infectious Disease. nih.gov |

| Diarylpyrrole Esters | Cyclooxygenase-2 (COX-2) | Selective inhibition. scilit.com | Inflammation, Pain. scilit.com |

| Pyrrole Derivatives | Caseinolytic Protease (ClpP1P2) | Inhibition. nih.gov | Tuberculosis. nih.gov |

The mechanism of interaction for pyrrole-based compounds is heavily reliant on their ability to form hydrogen bonds. The N-H group of the pyrrole ring and the exocyclic amino group are key hydrogen bond donors. mdpi.com In the crystal structure of related pyrrole derivatives, intramolecular N—H⋯O hydrogen bonds are observed, which help to stabilize the conformation of the molecule. researchgate.net These hydrogen bonding capabilities are crucial for the specific recognition and binding to amino acid residues within the active site of a target enzyme or receptor.

The ethyl ester group present in the parent compound can undergo hydrolysis. This process, which can occur in acidic or alkaline environments, cleaves the ester to yield the corresponding carboxylic acid. mdpi.com This bioactivation step can be critical for the drug's mechanism, as the resulting pyrrole carboxylic acid may be the more active form of the molecule, interacting differently or more potently with the intended biological target.

| Structural Feature | Interaction Type | Significance |

| Pyrrole N-H | Hydrogen Bond Donor | Target binding, conformational stability. mdpi.com |

| Amino N-H | Hydrogen Bond Donor | Target binding, specificity. |

| Ester C=O | Hydrogen Bond Acceptor | Intramolecular and intermolecular interactions. researchgate.net |

| Ethyl Ester | Hydrolysis | Pro-drug activation, conversion to active carboxylic acid. mdpi.com |

The interaction of this compound derivatives with their biological targets triggers downstream effects on cellular and molecular pathways, particularly in the context of cancer.

Studies on ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives have shown that their primary cellular effect is the induction of a robust G2/M cell-cycle arrest. nih.govnih.gov By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, leading to an accumulation of tumor cells in the M-phase of the cell cycle. nih.gov This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. nih.gov

The induction of apoptosis has been confirmed by the detection of increased levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Concurrently, these compounds have been shown to significantly reduce the proliferative activity of tumor cells, as measured by a decrease in the expression of the Ki-67 protein, a cellular marker for proliferation. nih.gov These findings highlight a clear molecular pathway: from tubulin inhibition to mitotic arrest, and finally to apoptotic cell death.

| Pathway | Key Event | Molecular Marker | Outcome |

| Cell Cycle Progression | Mitotic Arrest | G2/M phase accumulation. nih.gov | Inhibition of cell proliferation. nih.gov |

| Apoptosis | Caspase Cascade Activation | Increased cleaved caspase-3. nih.gov | Programmed cell death. nih.gov |

| Cell Proliferation | Inhibition of DNA Replication | Reduced Ki-67 staining. nih.gov | Reduced tumor growth. nih.gov |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis

Spectroscopic methods are fundamental in the structural elucidation of ethyl 3-amino-1H-pyrrole-2-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the regiochemistry and structural integrity of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the protons on the pyrrole (B145914) ring, and the protons of the amino (NH₂) and imino (NH) groups. The chemical shifts (δ) and coupling constants (J) of the pyrrole ring protons are particularly important for confirming the 2,3-disubstitution pattern.

The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. This includes the carbons of the ethyl ester, the distinct carbons of the pyrrole ring, and the carbons bonded to the amino and ester functional groups. While specific experimental data from the searched literature is not available, the table below outlines the expected resonances.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ethyl CH₃ | ¹H | ~1.3 | Triplet | Shows coupling to the adjacent CH₂ group. |

| Ethyl CH₂ | ¹H | ~4.2 | Quartet | Shows coupling to the adjacent CH₃ group. |

| Pyrrole C4-H | ¹H | ~6.1 | Triplet/Doublet of doublets | Coupled to C5-H and NH proton. |

| Pyrrole C5-H | ¹H | ~6.7 | Triplet/Doublet of doublets | Coupled to C4-H and NH proton. |

| Amino NH₂ | ¹H | Broad singlet | Chemical shift can vary with solvent and concentration. | |

| Pyrrole NH | ¹H | Broad singlet | Chemical shift can vary with solvent and concentration. | |

| Carbonyl C=O | ¹³C | ~165 | Singlet | Characteristic of an ester carbonyl. |

| Pyrrole C2 | ¹³C | ~140 | Singlet | Carbon attached to the ester group. |

| Pyrrole C3 | ¹³C | ~125 | Singlet | Carbon attached to the amino group. |

| Pyrrole C4 | ¹³C | ~100 | Singlet | |

| Pyrrole C5 | ¹³C | ~115 | Singlet | |

| Ethyl CH₂ | ¹³C | ~60 | Singlet | |

| Ethyl CH₃ | ¹³C | ~14 | Singlet | |

| Note: The data in this table is predicted and based on typical chemical shifts for similar structures. Actual experimental values may vary. |

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. The IR spectrum provides clear evidence for the presence of the amino group, the ester group, and the pyrrole ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

| Pyrrole N-H | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Amino Group | N-H Stretch | 3100 - 3500 | Medium (often two bands for primary amine) |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Ester Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Pyrrole Ring | C=C Stretch | 1550 - 1620 | Medium |

| Amino Group | N-H Bend | 1500 - 1650 | Medium |

| Ester C-O | C-O Stretch | 1100 - 1300 | Strong |

| Note: This table is based on general characteristic absorption frequencies for the functional groups present. acs.org |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition by providing a highly accurate mass measurement. The analysis typically involves observing the molecular ion peak ([M]⁺) or, more commonly, protonated or adducted species such as [M+H]⁺ or [M+Na]⁺.

The predicted monoisotopic mass of this compound (C₇H₁₀N₂O₂) is 154.07423 Da. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₇H₁₁N₂O₂]⁺ | 155.08151 |

| [M+Na]⁺ | [C₇H₁₀N₂O₂Na]⁺ | 177.06345 |

| [M+K]⁺ | [C₇H₁₀N₂O₂K]⁺ | 193.03739 |

| [M+NH₄]⁺ | [C₇H₁₄N₃O₂]⁺ | 172.10805 |

| Source: Data predicted by computational models. uni.lu |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₁₀N₂O₂) to verify the compound's purity and empirical formula.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 54.54 |

| Hydrogen | H | 6.54 |

| Nitrogen | N | 18.17 |

| Oxygen | O | 20.75 |